
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico es un compuesto que presenta un anillo de imidazol y un grupo trifluorometil unido a un núcleo de ácido benzoico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación del derivado del ácido benzoico y el anillo de imidazol.
Reacción de acoplamiento: El anillo de imidazol se introduce en el derivado del ácido benzoico mediante una reacción de acoplamiento, a menudo facilitada por un catalizador.
Trifluorometilación: A continuación, se introduce el grupo trifluorometil utilizando reactivos como el yoduro de trifluorometil o el sulfonato de trifluorometil en condiciones específicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo implicando reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales.
Sustitución: Los grupos imidazol y trifluorometil pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como los haluros y los nucleófilos en condiciones controladas.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la sustitución puede dar lugar a diversos derivados de imidazol.
Aplicaciones Científicas De Investigación
El ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico implica su interacción con dianas moleculares específicas. El anillo de imidazol puede coordinarse con iones metálicos, mientras que el grupo trifluorometil aumenta la estabilidad y la reactividad del compuesto. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(4-Metil-1H-imidazol-1-il)-5-(trifluorometil)anilina: Este compuesto presenta un grupo imidazol y trifluorometil similar, pero difiere en la posición de los grupos funcionales.
4-Imidazol-1-il-3-(trifluorometil)anilina: Otro compuesto similar con ligeras variaciones en la estructura molecular.
Singularidad
El ácido 4-(1H-imidazol-1-il)-2-(trifluorometil)benzoico es único debido a su disposición específica de grupos funcionales, lo que confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C11H7F3N2O2 |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-7(16-4-3-15-6-16)1-2-8(9)10(17)18/h1-6H,(H,17,18) |
Clave InChI |
JQEQSZPAWXFNFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


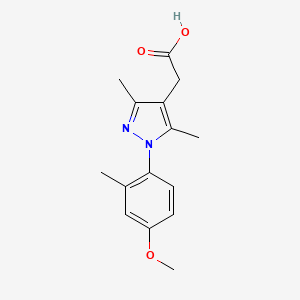

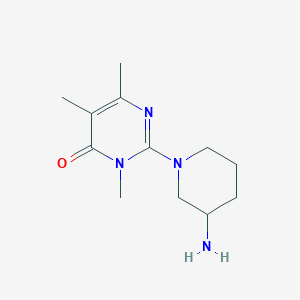
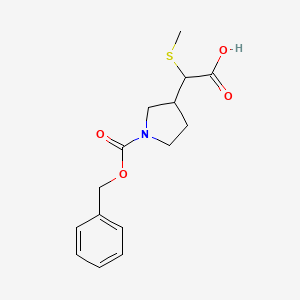
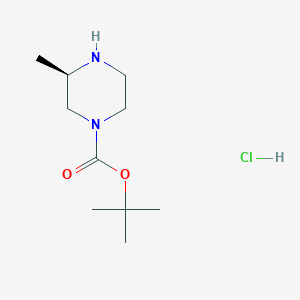
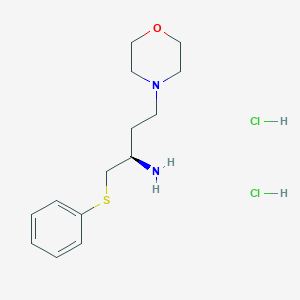
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
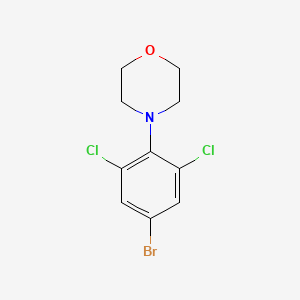

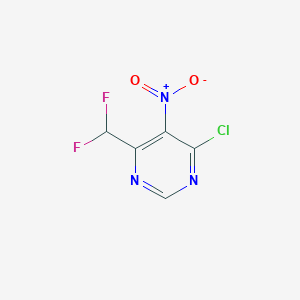

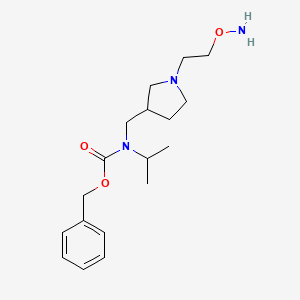
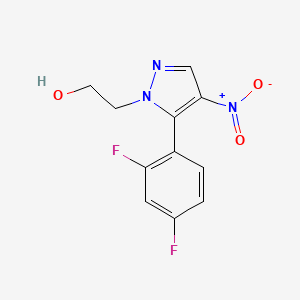
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
